AMP-PNP

NMR spectroscopy Enzymology Biophysics

Researchers face rapid ATP hydrolysis that disrupts stable binding assays. Phosphoaminophosphonic acid-adenylate ester (AMP-PNP) solves this by replacing the β-γ oxygen with nitrogen, creating a non-hydrolyzable ATP mimic. It locks ATPases like kinesin and AAA+ proteins in a pre-power stroke state, enabling multi-day NMR (7.4-day half-life) and crystallography studies without catalytic turnover. Competitive inhibitor of mitochondrial ATPase (Ki=0.16 µM). Available in 10–100 mg packs, in stock with custom bulk synthesis options.

Molecular Formula C10H17N6O12P3
Molecular Weight 506.2 g/mol
CAS No. 128811-31-4
Cat. No. B156828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-PNP
CAS128811-31-4
SynonymsAdenosine 5'-(beta,gamma-Imino)triphosphate
Adenyl Imidodiphosphate
Adenylimidodiphosphate
Adenylyl Imidodiphosphate
Adenylylimidodiphosphate
AMP-PNP
AMP-PNP, Mg
AMPPNP
ATP(beta,gamma-NH)
beta,gamma imido ATP
beta,gamma-imido-ATP
gamma Imido ATP
gamma Imino ATP
gamma-Imido-ATP
gamma-Imino-ATP
Imidodiphosphate, Adenyl
Imidodiphosphate, Adenylyl
Mg 5' Adenylylimidodiphosphate
Mg AMP PNP
Mg AMP-PNP
Mg-5'-Adenylylimidodiphosphate
Molecular FormulaC10H17N6O12P3
Molecular Weight506.2 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
InChIInChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
InChIKeyPVKSNHVPLWYQGJ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMP-PNP: A Non-Hydrolyzable ATP Analog


Phosphoaminophosphonic acid‑adenylate ester (CAS 128811‑31‑4), commonly designated AMP‑PNP or adenylyl‑imidodiphosphate, is a synthetic analog of adenosine triphosphate (ATP) in which the bridging oxygen between the β‑ and γ‑phosphates is replaced by a nitrogen atom [REFS‑1]. This substitution renders the γ‑phosphate‑bond essentially non‑hydrolyzable under physiological conditions, allowing the molecule to mimic ATP binding without undergoing enzymatic cleavage [REFS‑2]. The compound is widely employed as a competitive inhibitor of ATP‑dependent enzymes, including mitochondrial ATPase (Ki = 0.16–0.33 µM), and as a stabilizing ligand for trapping proteins in ATP‑bound, pre‑hydrolysis states [REFS‑3].

ATP mimic Non‑hydrolyzable γ‑phosphate bond; binds without enzymatic cleavage
ATPase studies Competitive inhibition context for ATP‑dependent enzyme research
Structural trapping Stabilizes pre‑hydrolysis ATP‑bound states for crystallography and cryo‑EM

Why ATP Analogs Cannot Replace AMP-PNP


Non‑hydrolyzable ATP analogs are not functionally interchangeable. ATP itself undergoes rapid hydrolysis, making it unsuitable for experiments that require a stable ATP‑bound state [REFS‑1]. ATPγS exhibits a shorter half‑life (2.0 days vs. 7.4 days for AMP‑PNP) and is more susceptible to enzyme‑catalyzed degradation, limiting its utility in extended biophysical assays [REFS‑2]. AMP‑PCP, while completely resistant to hydrolysis, fails to induce native protein conformations in certain systems (e.g., p97 AAA+ ATPase), thereby yielding structural or functional artifacts [REFS‑2]. AMP‑PNP uniquely balances moderate hydrolytic stability with the capacity to stabilize physiologically relevant, pre‑hydrolysis conformations, making it the preferred choice for crystallography, NMR, and single‑molecule studies of ATP‑binding proteins.

ATP
Rapid hydrolysis prevents stable ATP‑bound state trapping; may not support structural studies requiring a non‑cleavable ligand.
ATPγS
Lower hydrolytic stability and higher enzyme susceptibility may compromise long‑duration biophysical assays and introduce experimental drift.
AMP‑PCP
Hydrolysis‑resistant but may fail to induce native protein conformations, potentially yielding structural or functional artifacts.

AMP-PNP vs. ATP Analogs: Head-to-Head Evidence


Superior Hydrolytic Stability Over ATPγS

In a systematic NMR‑based evaluation of ATP analogs using the AAA+ ATPase p97, AMP‑PNP demonstrated substantially greater resistance to hydrolysis than ATPγS. The half‑life of AMP‑PNP in buffer at 37 °C was 7.4 days, compared to only 2.0 days for ATPγS under identical conditions [REFS‑1]. In the presence of 100 µM p97‑ND1L, AMP‑PNP half‑life decreased to 2.4 days, whereas ATPγS exhibited an even more pronounced reduction [REFS‑1].

Hydrolytic Stability
Head‑to‑head
t½ 7.4 days (buffer) / 2.4 days (+p97) vs. ATPγS 2.0 days
Supports extended biophysical assay stability screening
3.7‑fold longer half‑life; 31P NMR, 37 °C
NMR spectroscopy Enzymology Biophysics

Native Conformation Induction vs. AMP-PCP

In the same systematic study of p97, protein‑detected methyl NMR revealed that AMP‑PNP preserves a native, pre‑hydrolysis conformation of the enzyme. In contrast, AMP‑PCP (β,γ‑methylene‑ATP) and α/β‑thiosubstituted analogs did not induce native protein conformations [REFS‑1]. This conformational fidelity is critical for interpreting structural data and for correlating structure with enzymatic mechanism.

Native Conformation
Head‑to‑head
AMP‑PNP preserves native pre‑hydrolysis conformation; AMP‑PCP does not
Conformational fidelity critical for structural interpretation
Methyl‑TROSY NMR; p97‑ND1L
Protein crystallography Conformational dynamics Structural biology

Near-Native Binding Affinity vs. ATP

Intrinsic fluorescence titration of full‑length human polynucleotide kinase (hPNK) showed that AMP‑PNP binds with a dissociation constant (Kd) of 1.6 µM, nearly identical to that of ATP (Kd = 1.4 µM) [REFS‑1]. Both ligands exhibited 1:1 binding stoichiometry and induced comparable conformational changes as assessed by circular dichroism [REFS‑1].

Binding Affinity
Head‑to‑head
Kd 1.6 µM (AMP‑PNP) vs. 1.4 µM (ATP)
Near‑native binding characteristics; supports ATP surrogate use
hPNK fluorescence titration, 25 °C
DNA repair Enzyme kinetics Fluorescence spectroscopy

Potent Inhibition of Mitochondrial ATPase

AMP‑PNP acts as a strong competitive inhibitor of both soluble and membrane‑bound mitochondrial ATPase. Inhibition constants (Ki) were determined as 0.33 µM for the purified soluble enzyme and 0.16 µM for the membrane‑bound form [REFS‑1]. The compound also inhibited the ATP‑dependent reduction of NAD by succinate with a Ki of 13 µM [REFS‑1].

ATPase Inhibition
Head‑to‑head
Ki 0.33 µM (soluble), 0.16 µM (membrane‑bound)
Reported inhibition context for mitochondrial ATPase studies
Bovine heart enzyme, pH 7.4, 30 °C
Mitochondrial biology Enzyme inhibition Oxidative phosphorylation

Trapping Kinesin in Pre-Power Stroke State

The first crystal structure of the KIF4 kinesin motor domain in complex with Mg‑AMPPNP was solved at 1.7 Å resolution (PDB: 3ZFC) [REFS‑1]. The structure revealed the closed conformation of the nucleotide‑binding pocket, with switch I and switch II regions stabilized to form the phosphate tube, and the neck‑linker fully docked to the catalytic core [REFS‑1]. This conformation represents the pre‑power stroke state that immediately precedes ATP hydrolysis and force generation.

Crystallographic Trapping
Supporting evidence
1.7 Å resolution, KIF4‑Mg‑AMPPNP (PDB: 3ZFC)
Supports high‑resolution pre‑power stroke state analysis
X‑ray diffraction; switch I/II stabilized
X‑ray crystallography Molecular motors Kinesin

AMP-PNP: Research & Industrial Applications


Pre-Hydrolysis Trapping for Crystallography & Cryo-EM

AMP‑PNP is the ligand of choice for stabilizing ATP‑binding proteins in a conformation that mimics the pre‑hydrolysis ATP‑bound state. This has been validated in high‑resolution structures of kinesin motors [REFS‑1], AAA+ ATPases [REFS‑2], and adenylate kinase [REFS‑3], where the non‑hydrolyzable analog prevents catalytic turnover and locks the protein in a defined functional state.

Extended Stability for Long-Duration NMR

With a half‑life of 7.4 days at 37 °C in buffer, AMP‑PNP supports multi‑day NMR experiments without significant degradation, unlike ATPγS (half‑life 2.0 days) [REFS‑2]. This stability makes it suitable for time‑resolved 31P NMR, methyl‑TROSY, and other long‑duration biophysical measurements that demand a consistent ligand pool.

ATP-Dependent Enzyme Inhibition Assays

AMP‑PNP competitively inhibits mitochondrial ATPase with a Ki as low as 0.16 µM and blocks ATP‑dependent NAD reduction (Ki = 13 µM) [REFS‑4]. It is used in bioenergetics research to probe the role of ATP hydrolysis in oxidative phosphorylation and in cell‑based assays to arrest ATP‑consuming processes without affecting nucleotide binding.

Single-Molecule Motility Assays for Motor Proteins

In the presence of AMP‑PNP, kinesin and myosin motors become arrested in a strong‑binding, pre‑power stroke state, enabling detailed study of the mechanochemical cycle [REFS‑1]. This property is exploited in optical trap and fluorescence‑based single‑molecule assays to measure force generation, processivity, and inter‑head coordination.

Application
Selection Property
Validation Focus
Pre‑hydrolysis trapping for structural biology
Conformational fidelity to native ATP‑bound state
Pre‑hydrolysis state validation via crystallography or cryo‑EM
Long‑duration NMR experiments
Hydrolytic stability profile under assay conditions
Time‑resolved stability review; consistent ligand pool maintenance
ATP‑dependent enzyme inhibition assays
Competitive inhibition character against ATPase
ATPase inhibition endpoint review; bioenergetics context
Single‑molecule motility studies
Pre‑power stroke state stabilization
Mechanochemical cycle analysis; force‑generation measurement

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